molecular formula C9H10O2 B6155320 4-(1-hydroxycyclopropyl)phenol CAS No. 60068-24-8

4-(1-hydroxycyclopropyl)phenol

Cat. No.: B6155320
CAS No.: 60068-24-8
M. Wt: 150.2
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Hydroxycyclopropyl)phenol is an organic compound characterized by a phenol ring substituted at the para position with a cyclopropane ring bearing a hydroxyl group. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol. The hydroxyl group on the cyclopropane enhances polarity and hydrogen-bonding capacity, distinguishing it from simpler phenolic derivatives. This compound is of interest in pharmaceutical and materials science research due to its unique structural features, which influence solubility, reactivity, and biological activity .

Properties

CAS No.

60068-24-8

Molecular Formula

C9H10O2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-hydroxycyclopropyl)phenol can be achieved through several methods. One common approach involves the cyclopropanation of phenol derivatives. For instance, the reaction of phenol with cyclopropylcarbinol under acidic conditions can yield this compound. Another method involves the use of cyclopropyl ketones and phenol in the presence of a strong base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(1-hydroxycyclopropyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-hydroxycyclopropyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(1-hydroxycyclopropyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, which contribute to its antioxidant properties. Additionally, the hydroxycyclopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with 4-(1-hydroxycyclopropyl)phenol but differ in substituents or functional groups:

Compound Name Molecular Formula Key Substituents Structural Differences vs. Target Compound
4-(2-Phenylcyclopropyl)phenol C₁₅H₁₄O Phenyl group on cyclopropane Lacks hydroxyl on cyclopropane; higher MW (210.27 g/mol)
[1-(4-Ethynylphenyl)cyclopropyl]methanol C₁₂H₁₂O Ethynylphenyl on cyclopropane Methanol group replaces phenol; ethynyl adds rigidity
4-Cyclopropylphenol C₉H₁₀O Cyclopropane directly attached No hydroxyl on cyclopropane; simpler structure
(1-(2,4-Dichlorophenyl)cyclopropyl)methanol C₁₀H₁₀Cl₂O Dichlorophenyl on cyclopropane Chlorine substituents enhance lipophilicity

Physicochemical Properties

Property This compound 4-(2-Phenylcyclopropyl)phenol 4-Cyclopropylphenol
Molecular Weight 150.17 g/mol 210.27 g/mol 134.18 g/mol
Polarity High (due to -OH on cyclopropane) Moderate (phenyl reduces polarity) Low
Solubility (H₂O) Moderate Low Low
logP ~1.2 ~3.5 ~2.8

The hydroxyl group on the cyclopropane in this compound increases its aqueous solubility compared to phenyl- or alkyl-substituted analogues .

Antioxidant and Antimicrobial Profiles

Compound Name Antioxidant Activity Antimicrobial Activity Notes
This compound High Moderate Enhanced radical scavenging due to dual -OH groups
4-(2-Phenylcyclopropyl)phenol Low Not reported Phenyl group may limit solubility
4-Cyclopropylphenol Moderate Low Simpler structure reduces efficacy

Cytotoxicity

In contrast, chlorinated analogues (e.g., (1-(2,4-dichlorophenyl)cyclopropyl)methanol) show higher cytotoxicity due to bioaccumulation risks .

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